molecular formula C21H14ClNOS B12267939 1-(4-Chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethanone

1-(4-Chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethanone

Cat. No.: B12267939
M. Wt: 363.9 g/mol
InChI Key: XVNBEZGNVSWWKV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethan-1-one is a synthetic organic compound that features a chlorophenyl group and a phenanthridinylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethan-1-one typically involves the following steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Attachment of the Phenanthridinylsulfanyl Group: The phenanthridinylsulfanyl group can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethan-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The phenanthridinylsulfanyl group may play a key role in these interactions due to its ability to form stable complexes with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one: Similar structure but lacks the phenanthridinyl group.

    1-(4-chlorophenyl)-2-(benzylsulfanyl)ethan-1-one: Similar structure but has a benzyl group instead of a phenanthridinyl group.

Uniqueness

1-(4-chlorophenyl)-2-(phenanthridin-6-ylsulfanyl)ethan-1-one is unique due to the presence of the phenanthridinylsulfanyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various scientific research applications to explore new areas of chemistry and biology.

Properties

Molecular Formula

C21H14ClNOS

Molecular Weight

363.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-phenanthridin-6-ylsulfanylethanone

InChI

InChI=1S/C21H14ClNOS/c22-15-11-9-14(10-12-15)20(24)13-25-21-18-7-2-1-5-16(18)17-6-3-4-8-19(17)23-21/h1-12H,13H2

InChI Key

XVNBEZGNVSWWKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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